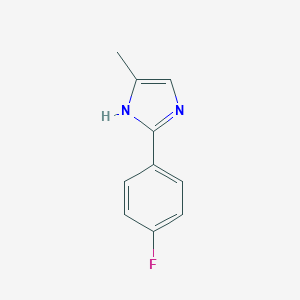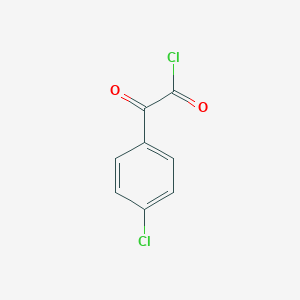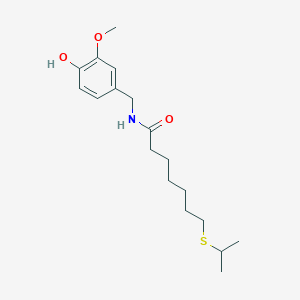
N-Vanillyl-7-isopropylthioheptanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Vanillyl-7-isopropylthioheptanamide, also known as capsaicin, is a natural compound found in chili peppers. It is widely used in scientific research due to its unique chemical structure and biological properties.
作用机制
Capsaicin exerts its biological effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is predominantly expressed in sensory neurons. Capsaicin binds to the receptor and causes depolarization of the neuron, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide. This results in the desensitization of nociceptive neurons and the reduction of pain and inflammation.
Biochemical and Physiological Effects
Capsaicin has a wide range of biochemical and physiological effects, including pain relief, anti-inflammatory, anticancer, and neuroprotection. Capsaicin has been shown to reduce pain and inflammation by inhibiting the release of substance P and calcitonin gene-related peptide from nociceptive neurons. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Capsaicin has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using N-Vanillyl-7-isopropylthioheptanamide in lab experiments include its wide range of biological effects, its availability, and its low toxicity. Capsaicin is readily available and can be easily synthesized, making it a cost-effective option for lab experiments. Additionally, it has low toxicity and is generally well-tolerated by animals and humans.
The limitations of using N-Vanillyl-7-isopropylthioheptanamide in lab experiments include its potential for off-target effects and its limited solubility. Capsaicin has been shown to have off-target effects on other TRP channels, which may complicate the interpretation of results. Additionally, it has limited solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of N-Vanillyl-7-isopropylthioheptanamide in scientific research. One direction is the development of novel N-Vanillyl-7-isopropylthioheptanamide analogs with improved selectivity and potency. Another direction is the investigation of the role of N-Vanillyl-7-isopropylthioheptanamide in the gut-brain axis and its potential for the treatment of gastrointestinal disorders. Additionally, the use of N-Vanillyl-7-isopropylthioheptanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases is an area of active research.
Conclusion
N-Vanillyl-7-isopropylthioheptanamide, also known as N-Vanillyl-7-isopropylthioheptanamide, is a natural compound found in chili peppers that has a wide range of biological effects. It is commonly used in scientific research due to its unique chemical structure and biological properties. Capsaicin has been shown to have pain-relieving, anti-inflammatory, anticancer, and neuroprotective effects. While it has advantages such as its availability and low toxicity, it also has limitations such as its potential for off-target effects and limited solubility. The future directions for the use of N-Vanillyl-7-isopropylthioheptanamide in scientific research include the development of novel analogs, investigation of the gut-brain axis, and the use of N-Vanillyl-7-isopropylthioheptanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
合成方法
The synthesis of N-Vanillyl-7-isopropylthioheptanamide can be achieved through various methods, including extraction from chili peppers, chemical synthesis, and biosynthesis. The most common method is extraction from chili peppers, where N-Vanillyl-7-isopropylthioheptanamide is extracted using organic solvents. Chemical synthesis involves the reaction of vanillylamine with 7-isothiocyanatoheptane, while biosynthesis involves the use of microorganisms such as Streptomyces.
科学研究应用
N-Vanillyl-7-isopropylthioheptanamide has a wide range of scientific research applications, including pain relief, anti-inflammatory, anticancer, and neuroprotection. Capsaicin is commonly used as a pain reliever due to its ability to desensitize nociceptive neurons. It is also used in the treatment of inflammatory conditions such as arthritis and psoriasis. Capsaicin has shown promising results in the treatment of various types of cancer, including prostate, breast, and lung cancer. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
101517-14-0 |
|---|---|
产品名称 |
N-Vanillyl-7-isopropylthioheptanamide |
分子式 |
C18H29NO2S |
分子量 |
339.5 g/mol |
IUPAC 名称 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-propan-2-ylsulfanylheptanamide |
InChI |
InChI=1S/C18H29NO3S/c1-14(2)23-11-7-5-4-6-8-18(21)19-13-15-9-10-16(20)17(12-15)22-3/h9-10,12,14,20H,4-8,11,13H2,1-3H3,(H,19,21) |
InChI 键 |
JTPULDVZNLHUHK-UHFFFAOYSA-N |
SMILES |
CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
规范 SMILES |
CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
同义词 |
N-VANILLYL-7-ISOPROPYLTHIOHEPTANAMIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



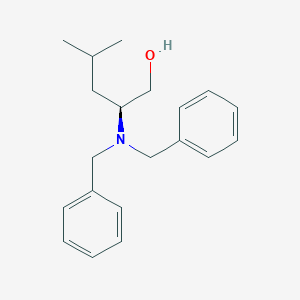

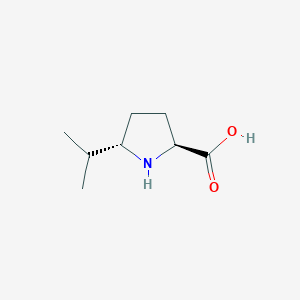
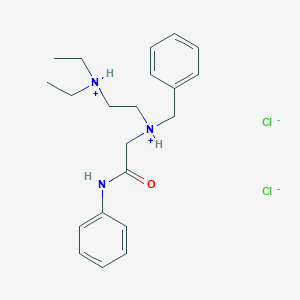
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
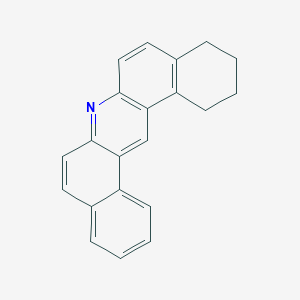

![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
